molecular formula C6H6F2O2 B575082 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol CAS No. 175359-13-4

3,5-Difluoro-1,5-cyclohexadiene-1,4-diol

Cat. No.: B575082
CAS No.: 175359-13-4
M. Wt: 148.109
InChI Key: OIENXELZQKKKMM-UHFFFAOYSA-N
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Description

3,5-Difluoro-1,5-cyclohexadiene-1,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H6F2O2 and its molecular weight is 148.109. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves fluorination of cyclohexadiene-diol precursors via nucleophilic substitution or metal-catalyzed coupling. Key steps include:

  • Precursor Selection : Starting with 1,4-cyclohexadienediol derivatives, fluorine atoms are introduced at positions 3 and 5 using fluorinating agents (e.g., DAST or Selectfluor).
  • Reaction Optimization : Solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and stoichiometric ratios impact yield. For example, excess fluorinating agent may improve substitution efficiency but risk side reactions.
  • Purification : Chromatography or recrystallization isolates the product, with yields typically ranging from 50% to 80% under optimized conditions .

Example Reaction Table :

PrecursorFluorinating AgentSolventTemp (°C)Yield (%)
1,4-CyclohexadienediolDASTDCM2565
3-Chloro-1,4-diolSelectfluorACN4072

Q. How is the structural confirmation of this compound performed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis:

  • IR Spectroscopy : Detects O–H (3200–3600 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches to confirm functional groups.
  • NMR Analysis :
    • ¹H NMR : Absence of protons at C3 and C5 (due to fluorination) and diastereotopic proton splitting in the cyclohexene ring.
    • ¹³C NMR : Deshielded carbons adjacent to fluorine (δ 90–110 ppm).
    • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns stereochemistry.
  • X-ray Crystallography : Definitive confirmation of spatial arrangement, as demonstrated in analogous fluorinated dihydrofurans .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent [4π+4π] cycloaddition or isomerization.
  • Moisture Avoidance : Use inert atmospheres (Ar/N₂) during synthesis and storage, as hydroxyl groups may hydrolyze under acidic conditions.
  • Temperature Control : Long-term storage at –20°C minimizes thermal degradation. Stability assays (TGA/DSC) confirm decomposition thresholds .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Predict regioselectivity in electrophilic attacks (e.g., epoxidation) by analyzing frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Docking Studies : Model interactions with enzymes or catalysts for bioconjugation applications. Validate predictions with experimental kinetics .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in this compound’s stereochemistry?

Methodological Answer:

  • VCD (Vibrational Circular Dichroism) : Resolves enantiomeric excess discrepancies by correlating experimental spectra with computed vibrational modes.
  • SC-XRD (Single-Crystal X-ray Diffraction) : Provides unambiguous stereochemical assignments, as seen in structurally related brominated dihydrofurans .
  • Dynamic NMR : Detects conformational flipping in solution-phase studies, addressing discrepancies between calculated and observed coupling constants .

Q. What methodologies optimize regioselective functionalization of this compound?

Methodological Answer:

  • Protecting Group Strategies : Selective silylation (e.g., TBSCl) of one hydroxyl group enables mono-functionalization at the remaining site.
  • Catalytic Directing : Pd-catalyzed C–H activation directs functionalization to specific positions (e.g., C2 or C6).
  • Solvent-Driven Selectivity : Polar solvents (e.g., DMSO) favor nucleophilic attack at electron-deficient carbons adjacent to fluorine.

Functionalization Optimization Table :

Target PositionMethodCatalystYield (%)
C2Pd(OAc)₂, ligandDMF68
C6TBSCl protection, SNArTHF75

Properties

CAS No.

175359-13-4

Molecular Formula

C6H6F2O2

Molecular Weight

148.109

IUPAC Name

3,5-difluorocyclohexa-1,5-diene-1,4-diol

InChI

InChI=1S/C6H6F2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,4,6,9-10H

InChI Key

OIENXELZQKKKMM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(C1F)O)F)O

Synonyms

1,5-Cyclohexadiene-1,4-diol,3,5-difluoro-(9CI)

Origin of Product

United States

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